molecular formula C10H10F3NO3 B1608964 (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 959575-01-0

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1608964
M. Wt: 249.19 g/mol
InChI Key: YIGYZBFRVLGTOV-YUMQZZPRSA-N
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Description






  • Synthesis Analysis



    • The synthesis of TFMPA involves specific chemical reactions to create the desired structure. Unfortunately, I don’t have access to specific synthetic pathways for this compound.





  • Molecular Structure Analysis



    • TFMPA has a trifluoromethyl group attached to a phenyl ring, along with an amino and hydroxy group on the propanoic acid backbone.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving TFMPA would depend on its intended use and functional groups.

    • Without further context, I cannot provide detailed reactions.





  • Physical And Chemical Properties Analysis



    • Melting Point : 84-88°C

    • Boiling Point : 266.9°C at 760 mmHg

    • Density : 1.3±0.1 g/cm³

    • Flash Point : 115.2°C

    • Solubility : Soluble in water and organic solvents




  • Scientific Research Applications

    Synthesis and Applications in Material Science

    (Acerina Trejo-Machin et al., 2017) discuss the use of phloretic acid, a compound structurally related to the target compound, as a renewable building block for materials science. The study highlights its application in enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol-based processes. This approach has significant implications for developing bio-based materials with potential applications across various industries, emphasizing the role of innovative chemical synthesis in advancing green chemistry.

    Antimicrobial Activity of Related Compounds

    Research by (Kristina Mickevičienė et al., 2015) explores the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives, which share a structural resemblance with the target compound. These derivatives, containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, exhibited notable antimicrobial activity against several bacterial and fungal pathogens. This study underscores the potential of structurally related compounds in the development of new antimicrobial agents, highlighting the importance of synthetic chemistry in addressing global health challenges.

    Coordination Chemistry and Buffer Applications

    (Justyna Nagaj et al., 2013) investigate the coordination chemistry of Tris buffer, a common biochemical buffer that shares functional similarities with the target compound. The study provides detailed insights into the stoichiometry, stability, and reactivity of cupric Tris complexes, which are critical for understanding metal-ion interactions in biological systems. This research contributes to the broader field of coordination chemistry, offering valuable information for the design of buffer systems in biochemical and medical research.

    Safety And Hazards



    • Warning : TFMPA is considered harmful (Xn) according to GHS classification.

    • Hazard Statements : May cause skin and eye irritation.

    • Precautionary Measures : Use appropriate personal protective equipment.




  • Future Directions



    • Research on TFMPA’s potential applications in drug development, enzyme inhibition, or other areas.

    • Investigate its interactions with biological targets.




    properties

    IUPAC Name

    (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YIGYZBFRVLGTOV-YUMQZZPRSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C(=C1)[C@@H]([C@@H](C(=O)O)O)N)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10F3NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60376152
    Record name (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60376152
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    249.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

    CAS RN

    959575-01-0
    Record name (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60376152
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
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    (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
    Reactant of Route 3
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    (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
    Reactant of Route 4
    (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
    Reactant of Route 5
    (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
    Reactant of Route 6
    (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

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